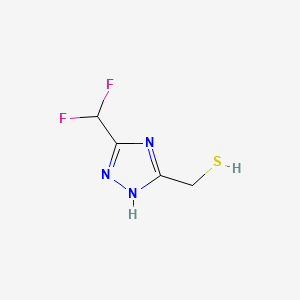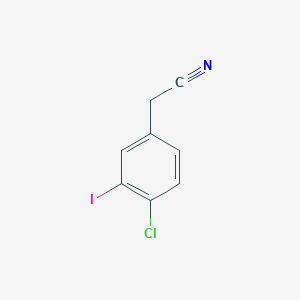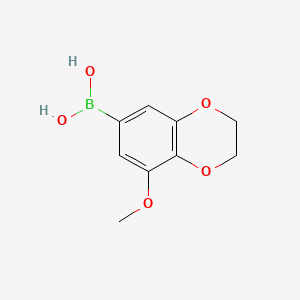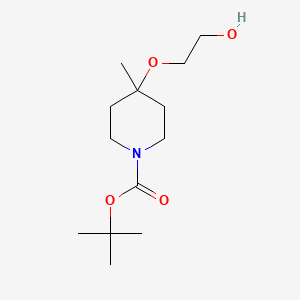![molecular formula C16H22BrNO2 B13458933 tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate: is an organic compound with the molecular formula C14H18BrNO2. It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopentyl ring, which is further substituted with a 3-bromophenyl group. This compound is often used in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The reaction can be represented as follows:
[ \text{3-Bromoaniline} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies.
Biology and Medicine: In biological and medicinal research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the bromophenyl and cyclopentyl groups.
tert-Butyl 3-bromopropylcarbamate: Contains a bromopropyl group instead of a bromophenyl group.
tert-Butyl carbanilate: Contains a phenyl group instead of a bromophenyl group.
Uniqueness: tert-Butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate is unique due to the presence of both the bromophenyl and cyclopentyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C16H22BrNO2 |
|---|---|
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,19) |
Clave InChI |
XYMLNBILHNUREB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCCC1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)

![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)


![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)


![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
